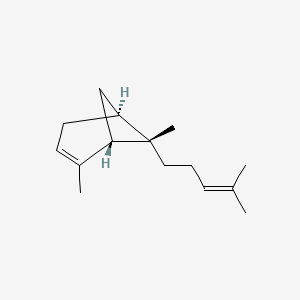

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol” is a phosphatidylcholine (PC or GPCho). It is a glycerophospholipid in which a phosphorylcholine moiety occupies a glycerol substitution site .

Synthesis Analysis

The synthesis of this compound involves the use of a common intermediate [(3Z,6Z,9Z)-12,12-diethoxydodeca-3,6,9-trienyl]triphenylphosphonium iodide 11 via three sequential Wittig olefination. The labelled methyl ester of EPA 16b and EPAΔ17t 17b were obtained in near 10% isomeric and radiochemical purities .Molecular Structure Analysis

The molecular formula of this compound is C20H30O2. It has a double-bond stereo configuration .Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 13. Its exact mass is 302.224580195 g/mol and its monoisotopic mass is 302.224580195 g/mol .Scientific Research Applications

Marine Biology and Chemistry :

- A new icosanoid lipobetaine was isolated from a red alga, with the structure determined mainly based on NMR spectral and chemical means, including the (5Z,8Z,11Z,14Z,17Z) configuration (Ishida et al., 1994).

- Furan fatty acid steryl esters with inflammatory activity, including a polyunsaturated fatty acid with the (5Z,8Z,11Z,14Z,17E) configuration, were isolated from the marine sponge Dictyonella incisa (Ciminiello et al., 1991).

- An allelopathic substance from red algae was identified as (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid, showing growth-inhibitory and spore-settlement suppressive activities (Suzuki et al., 1996).

Biological and Biochemical Applications :

- Synthesis of 2-(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenamidoethyl-d(4) dihydrogen phosphate, a labile intermediate, was reported for a novel biosynthetic pathway in mouse brain and macrophages (Cheng et al., 2008).

- In a study on moth pheromone biosynthesis, (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-icosapentaenoic acid was identified as a precursor in a pathway distinct from that producing the main pheromone components (Wang et al., 2010).

Medicinal Chemistry and Pharmacology :

- Novel analgesics derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide were synthesized, highlighting the compound's relevance in drug development (Sinning et al., 2008).

- The compound's role in cyclooxygenase activity was detailed, with implications for the formation of prostaglandins and thromboxanes, critical in various physiological processes (Izzo & Mitchell, 2019).

Chemical Synthesis and Analysis :

- Syntheses of various metabolites of icosapentaenoic and docosahexaenoic acids were reported, demonstrating the chemical versatility and significance of this compound in synthetic chemistry (Flock & Skattebol, 2000).

properties

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h3-4,6-7,9-10,12-13,15-16,21H,2,5,8,11,14,17-20H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPTMYCBZDPEZ-JLNKQSITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)